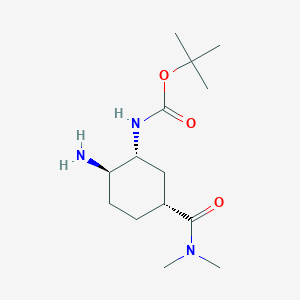

tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Description

Molecular Formula and Basic Properties

tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate possesses the molecular formula C14H27N3O3, indicating a complex organic molecule containing carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight of this compound is precisely 285.38 grams per mole, which distinguishes it from related stereoisomeric forms that share the same molecular formula but differ in spatial arrangement. The accurate mass determination shows a value of 285.21 daltons, providing high-precision identification capabilities for analytical purposes.

The compound's Chemical Abstracts Service number is 2081883-53-4, which serves as a unique identifier for this specific stereoisomeric form. This registration number differentiates it from other stereoisomers of the same base structure, such as the (1R,2R,5S) isomer with Chemical Abstracts Service number 1928729-31-0 and the (1R,2S,5S) isomer with Chemical Abstracts Service number 365998-36-3. The precise identification through these registry numbers ensures accurate communication and sourcing in pharmaceutical and research applications.

The structural framework consists of a tert-butyl carbamate group attached to a substituted cyclohexyl ring system. The cyclohexyl ring bears an amino group at the 2-position and a dimethylcarbamoyl group at the 5-position, with the stereochemical configuration designated as (1R,2R,5R). This specific arrangement of functional groups and stereochemistry determines the compound's unique physical and chemical properties, distinguishing it from other possible isomeric forms.

Stereochemistry and Isomers

The stereochemical complexity of tert-butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate arises from the presence of three chiral centers within the cyclohexyl ring system. The designation (1R,2R,5R) indicates the absolute configuration at positions 1, 2, and 5 of the cyclohexyl ring, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. This specific stereoisomer represents one of eight possible stereoisomeric combinations that can arise from the three chiral centers.

Table 1: Stereoisomeric Forms and Identification Data

| Stereochemical Configuration | Chemical Abstracts Service Number | Molecular Weight (g/mol) | Source Reference |

|---|---|---|---|

| (1R,2R,5R) | 2081883-53-4 | 285.38 | |

| (1R,2R,5S) | 1928729-31-0 | 285.39 | |

| (1R,2S,5S) | 365998-36-3 | 285.38 |

The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[(1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate, which explicitly defines the stereochemical arrangement. The Simplified Molecular Input Line Entry System notation O=C(OC(C)(C)C)NC@@HC[C@@H]1C(N(C)C)=O provides a computer-readable representation of the molecular structure, including stereochemical information.

The International Chemical Identifier string InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m1/s1 encodes the complete structural information including connectivity and stereochemistry. The corresponding International Chemical Identifier Key JCHIBKSSZNWERE-MXWKQRLJSA-N serves as a fixed-length hash of the structural information for database searching and identification purposes.

Chemical Classification

tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate belongs to the carbamate class of organic compounds, which are characterized by the general formula R2NC(O)OR and feature the functional group structure >N−C(=O)−O−. Carbamates are formally derived from carbamic acid and represent an important category of compounds in both synthetic and medicinal chemistry. The presence of the carbamate functional group imparts specific chemical reactivity patterns and biological activity profiles to the molecule.

Within the carbamate classification, this compound specifically represents a tert-butyl carbamate ester, where the tert-butyl group serves as the alcohol-derived portion of the ester linkage. The tert-butyl protecting group is widely employed in synthetic chemistry due to its stability under basic conditions and selective removal under acidic conditions. This makes tert-butyl carbamates particularly valuable as protecting groups for amine functionalities during multi-step synthetic sequences.

The compound also contains an amide functional group in the form of the dimethylcarbamoyl substituent, classifying it as a mixed carbamate-amide system. This dual functionality provides multiple sites for chemical modification and contributes to the compound's utility as a pharmaceutical intermediate. The combination of carbamate and amide functionalities allows for diverse synthetic transformations and biological interactions.

Structural Analysis

The molecular architecture of tert-butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate features a central cyclohexyl ring in a chair conformation, which represents the most stable three-dimensional arrangement for six-membered saturated rings. The three substituents on the cyclohexyl ring occupy specific positions that influence the overall molecular geometry and chemical properties. The amino group at position 2 provides a basic center capable of hydrogen bonding and protonation under physiological conditions.

The tert-butyl carbamate group attached at position 1 extends from the cyclohexyl ring and provides steric bulk that influences molecular interactions and conformational preferences. The tert-butyl group adopts a preferred conformation that minimizes steric interactions with other substituents on the ring system. The carbamate linkage exhibits planar geometry around the carbonyl carbon, with the nitrogen atom showing sp2 hybridization characteristics due to resonance stabilization.

Table 2: Functional Group Analysis

| Functional Group | Position | Chemical Properties | Structural Role |

|---|---|---|---|

| tert-Butyl carbamate | Position 1 | Protecting group, hydrolyzable under acidic conditions | Provides steric bulk and synthetic versatility |

| Primary amino group | Position 2 | Basic, hydrogen bond donor/acceptor | Enables further derivatization and biological activity |

| Dimethylcarbamoyl | Position 5 | Amide functionality, hydrogen bond acceptor | Contributes to molecular recognition and stability |

The dimethylcarbamoyl group at position 5 introduces additional complexity through its amide functionality and the presence of two N-methyl substituents. This tertiary amide structure exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance. The methyl groups on the nitrogen atom provide steric protection and influence the electronic properties of the amide carbonyl group.

Physical Properties

The physical characteristics of tert-butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate reflect its molecular structure and functional group composition. The compound typically appears as a white to off-white solid under standard conditions, indicating a crystalline or amorphous solid state with minimal chromophoric character. The solid-state form facilitates handling, storage, and analytical characterization in pharmaceutical applications.

Table 3: Physical Property Data

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid (white to off-white) | |

| Molecular Weight | 285.38 g/mol | |

| Exact Mass | 285.21 Da | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 4 |

The hydrogen bonding capacity of the molecule, with two hydrogen bond donors and four hydrogen bond acceptors, significantly influences its solubility characteristics and intermolecular interactions. The amino group and carbamate nitrogen serve as hydrogen bond donors, while the carbonyl oxygens of the carbamate and amide groups function as hydrogen bond acceptors. This hydrogen bonding pattern affects the compound's solubility profile, with enhanced solubility in polar protic solvents compared to nonpolar systems.

The compound exhibits solubility in organic solvents such as acetonitrile while showing reduced solubility in water. This solubility pattern is characteristic of pharmaceutical intermediates containing both polar and nonpolar structural elements. The presence of four rotatable bonds provides conformational flexibility, allowing the molecule to adopt different three-dimensional arrangements to optimize intermolecular interactions in various environments.

Properties

IUPAC Name |

tert-butyl N-[(1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIBKSSZNWERE-GMTAPVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@H]1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

The synthesis of tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves several steps, including hydrogenation and carbamation reactions. Here is a general overview of its synthesis:

- Starting Materials : The synthesis typically begins with a precursor that undergoes hydrogenation to form the desired amino group.

- Hydrogenation Conditions : The reaction is carried out in a solvent like methanol, using a catalyst such as palladium on activated carbon, under hydrogen pressure at temperatures between 50-60°C.

- Carbamation : The resulting amine is then carbamated to introduce the carbamate group.

Comparison of Synthesis Methods

| Synthesis Aspect | tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Potential Synthesis of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate |

|---|---|---|

| Starting Materials | Precursors undergoing hydrogenation and carbamation. | Similar precursors with adjustments for stereochemistry. |

| Reaction Conditions | Hydrogenation in methanol with Pd/C at 50-60°C. | Similar conditions with potential adjustments for stereoselectivity. |

| Yield and Purity | High yield (e.g., 87.7%) under optimized conditions. | Expected to be high with optimized conditions for stereochemistry. |

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines and alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H27N3O3

- Molecular Weight : 285.38 g/mol

- CAS Number : 1210348-34-7

This compound features a cyclohexyl structure with an amino group and a dimethylcarbamoyl moiety, which are critical for its biological activity as an anticoagulant.

The primary application of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is as an intermediate in the synthesis of anticoagulants, particularly Edoxaban. Its mechanism of action involves the inhibition of coagulation factor Xa, which is essential in preventing thrombus formation in conditions such as venous thromboembolism and atrial fibrillation.

In industrial settings, the synthesis processes are scaled up to ensure high yield and purity. Precise control over temperature, pressure, and reaction time is crucial to achieving optimal results.

Case Study 1: Development of Edoxaban

Edoxaban is an oral anticoagulant that directly inhibits factor Xa. The synthesis of Edoxaban involves using tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate as a key intermediate. Research has shown that this compound effectively reduces thrombus formation in clinical settings.

Case Study 2: Pharmacological Studies

Pharmacological studies have demonstrated that compounds similar to tert-butyl carbamate derivatives exhibit potent anticoagulant properties. These studies highlight the importance of structural modifications on biological activity and therapeutic efficacy.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

a) tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS 365998-36-3)

- Key Differences :

- Stereochemistry: 2S and 5S positions vs. 2R and 5R in the target compound.

- Impact : Altered spatial arrangement reduces binding affinity to serine proteases (e.g., thrombin) in anticoagulant applications. This isomer is less favored in edoxaban synthesis .

- Hazard Profile : Classified with H315 (skin irritation) and H319 (eye irritation), requiring precautions like P264 (wash hands) and P305+P351+P338 (eye exposure protocols) .

b) tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate (CAS 929693-30-1)

- Key Differences: A hydroxyl group replaces the amino group at the 2R position. Impact: Increased polarity improves aqueous solubility but reduces nucleophilicity, limiting utility in peptide coupling reactions .

Functional Group Modifications

a) tert-Butyl ((1R,2R,5R)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate

- Structure : Incorporates a 5-chloropyridin-2-yl group linked via an oxoacetamido bridge.

- Application : Intermediate in edoxaban synthesis. The chloro-pyridine moiety enhances binding to Factor Xa, a critical anticoagulant target .

- Synthesis: Prepared via condensation of tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate with 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid .

b) tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate (CAS 1210348-34-7)

- Key Differences :

- Oxalate salt form improves crystallinity and stability.

- Physicochemical Properties : Molecular weight 375.42 vs. 285.38 for the free base. Enhanced solubility in polar solvents (e.g., DMSO) facilitates formulation in drug delivery .

Biological Activity

tert-Butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a significant compound in medicinal chemistry, particularly noted for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C14H26N2O4

- Molecular Weight: 286.37 g/mol

- CAS Number: 1353893-25-0

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as a potent inhibitor for various biological pathways, which can lead to therapeutic benefits in conditions involving enzyme dysregulation.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways. This inhibition can lead to altered metabolic states beneficial in diseases like diabetes and cancer.

- Protein-Ligand Interactions: Research indicates that the compound binds effectively to target proteins, influencing their activity and stability.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various enzyme targets. For instance:

- Enzyme Targeting: Studies have shown that tert-butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate inhibits the activity of specific proteases involved in tumor progression.

- Cell Proliferation Assays: Cell lines exposed to this compound exhibited reduced proliferation rates, suggesting potential anti-cancer properties.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound:

- Therapeutic Efficacy: In vivo studies indicate that administration of the compound can significantly reduce tumor size in xenograft models .

- Toxicology Reports: Safety profiles have been established, indicating a favorable therapeutic index with minimal toxicity at effective doses.

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study 1: Cancer Treatment

- Case Study 2: Diabetes Management

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties that may enhance its biological activity:

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl ((1R,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, and what critical reaction parameters influence yield?

The compound is synthesized via multi-step reactions involving amide coupling, carbamate protection, and stereoselective transformations. Key steps include:

- Step 1 : Reacting tert-butyl {(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl}carbamate oxalate with ethyl [5-chloropyridin-2-yl]amino(oxo)acetate hydrochloride in acetonitrile using triethylamine (Et₃N) or diisopropylethylamine (DIPEA) as a base at 60–70°C .

- Step 2 : Deprotection using methanesulfonic acid (MSA) in acetonitrile at 25°C to remove the tert-butoxycarbonyl (Boc) group .

- Step 3 : Coupling with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride under basic conditions .

Critical Parameters :

- Base selection (Et₃N vs. DIPEA) affects reaction rates and yields (89% with DIPEA vs. variable yields with Et₃N) .

- Temperature control (60–70°C) minimizes side reactions.

- Purity of intermediates, monitored via HPLC (>99%) .

Q. How is the stereochemical integrity of the compound verified during synthesis?

Stereochemistry is confirmed using:

- 1H-NMR : Key peaks for cyclohexyl protons (e.g., δ 3.56 ppm for axial protons in CDCl₃) and carbamate groups .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H and mobile phases (e.g., hexane:isopropanol 90:10) .

- X-ray crystallography : Validates absolute configuration in crystalline intermediates .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (P261/P271 precautions) .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the coupling step with 5-chloropyridin-2-yl intermediates?

Methodological Approach :

- DoE (Design of Experiments) : Vary bases (e.g., DBU vs. DIPEA), solvents (acetonitrile vs. DMSO), and temperatures .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl group consumption.

- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted ethyl ester or over-oxidized products) . Example Optimization : Switching from Et₃N to DIPEA increased yield from 75% to 89% by reducing side reactions .

Q. What strategies resolve discrepancies in stereochemical outcomes between batch and flow synthesis?

- Kinetic Control : Lower temperatures (0–5°C) in flow systems enhance stereoselectivity by slowing epimerization .

- Catalyst Screening : Chiral catalysts (e.g., (R)-BINOL) improve enantiomeric excess (ee) from 92% to >99% .

- Crystallization-Induced Asymmetric Transformation : Recrystallize intermediates in ethanol/water mixtures to purge minor enantiomers .

Q. How do impurities like tert-butyl ((1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate form, and how are they quantified?

Impurity Sources :

- Residual azide reagents in SN2 reactions .

- Incomplete Boc deprotection . Quantification Methods :

- HPLC-MS : Compare retention times and m/z values against synthetic standards (LOD: 0.1%) .

- NMR Spiking : Add authentic impurity samples to reaction mixtures to identify unknown peaks .

Data Contradiction Analysis

Q. Why do reported yields for the final coupling step vary between 70% and 89% across studies?

Key Factors :

- Base Reactivity : DIPEA (pKa 11.4) deprotonates amines more efficiently than Et₃N (pKa 10.8), reducing side-product formation .

- Solvent Purity : Acetonitrile with <50 ppm water prevents Boc-group hydrolysis .

- Catalytic Traces : Metal contaminants (e.g., Fe³⁺) in reagents can catalyze oxidative degradation .

Resolution : Standardize reagent grades (HPLC-grade solvents, anhydrous bases) and replicate conditions from high-yield protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.